molecular formula C15H29N3O4S3 B13390813 (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B13390813
M. Wt: 411.6 g/mol
InChI Key: VWWGEKCAPBMIFE-UHFFFAOYSA-N
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Description

Trimethionine is a model peptide composed of three methionine residues linked together. It is primarily used in transport assays and has a molecular formula of C15H29N3O4S3 with a molecular weight of 411.6 . This compound is not intended for human consumption and is used exclusively for research purposes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Trimethionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethionine has several applications in scientific research:

Mechanism of Action

Trimethionine exerts its effects primarily through interactions with transport proteins and enzymes involved in peptide metabolism. The methionine residues in trimethionine can undergo various biochemical transformations, influencing cellular processes such as protein synthesis and methylation reactions .

Comparison with Similar Compounds

Uniqueness of Trimethionine: Trimethionine’s unique structure, consisting of three methionine residues, makes it an ideal model peptide for studying transport mechanisms and peptide interactions. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance in scientific studies .

Biological Activity

The compound (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, also known as a derivative of methionine, is an amino acid with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N4O6S3
  • Molecular Weight : 382.50 g/mol
  • CAS Number : 2899-37-8
  • Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is attributed to the presence of the methylsulfanyl group, which can scavenge free radicals and reduce cellular damage.
  • Neuroprotective Effects : Research indicates that this compound may play a role in neuroprotection. It has been shown to enhance neuronal survival under stress conditions, potentially through modulation of signaling pathways involved in apoptosis and inflammation.
  • Modulation of Metabolic Pathways : The compound influences various metabolic pathways, particularly those involving sulfur-containing amino acids. It may enhance the synthesis of glutathione, a critical antioxidant in cellular defense.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that the administration of this compound in animal models resulted in reduced neuronal cell death following ischemic injury. The neuroprotective effects were linked to its ability to modulate inflammatory responses and enhance mitochondrial function .
  • Antioxidant Activity Assessment : In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
  • Metabolic Impact Study : A clinical trial investigated the effects of this compound on metabolic syndrome parameters. Results indicated improvements in insulin sensitivity and lipid profiles among participants, highlighting its role in metabolic regulation .

Data Tables

PropertyValue
IUPAC Name(2S)-2-amino-4-methylsulfanylbutanoic acid
Molecular Weight382.50 g/mol
Antioxidant ActivitySignificant
Neuroprotective EffectYes
Modulates Glutathione LevelsYes

Properties

IUPAC Name

2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGEKCAPBMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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